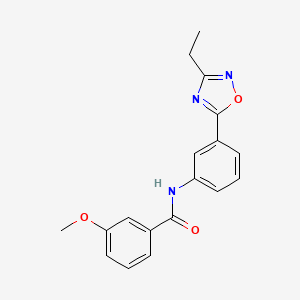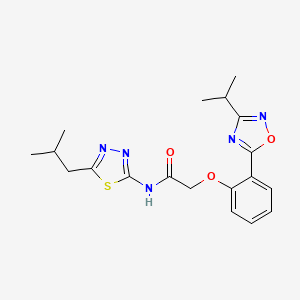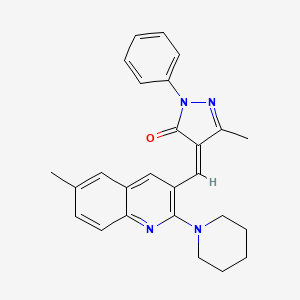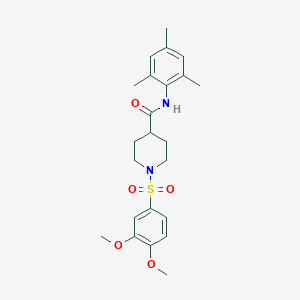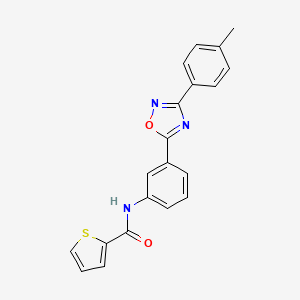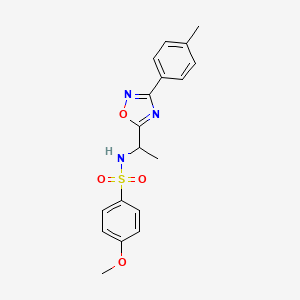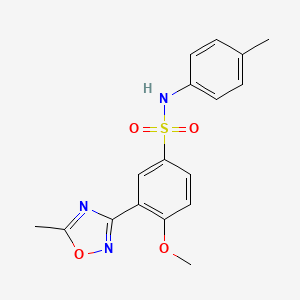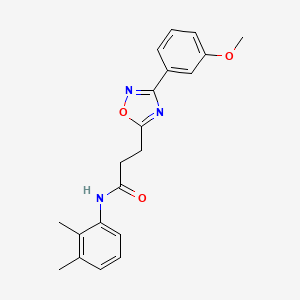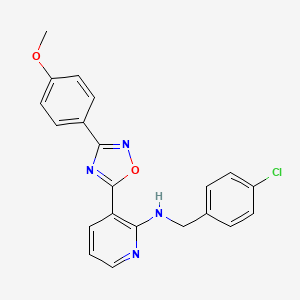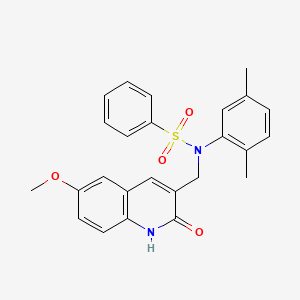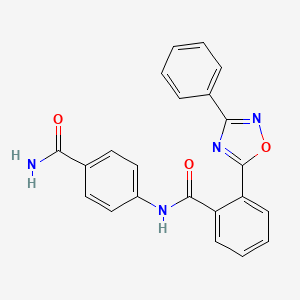
N-(4-carbamoylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as COB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. COB is a heterocyclic compound that contains an oxadiazole ring and a benzamide moiety. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. Moreover, this compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-carbamoylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. Moreover, this compound is stable under normal laboratory conditions and can be stored for an extended period. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of N-(4-carbamoylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One potential direction is the development of new antimicrobial agents based on this compound. This compound has been shown to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Another potential direction is the investigation of the mechanism of action of this compound. A better understanding of the mechanism of action of this compound may lead to the development of new drugs with improved efficacy and safety. Moreover, the investigation of the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its potential clinical applications.
Synthesis Methods
The synthesis of N-(4-carbamoylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 4-aminobenzamide and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two reactants, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
Scientific Research Applications
N-(4-carbamoylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. This compound has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c23-19(27)14-10-12-16(13-11-14)24-21(28)17-8-4-5-9-18(17)22-25-20(26-29-22)15-6-2-1-3-7-15/h1-13H,(H2,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZKZVMFDYAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

